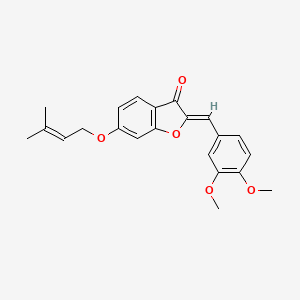

(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O5 and its molecular weight is 366.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that influence its biological activity. The presence of methoxy groups and an allylic ether moiety enhances its lipophilicity and reactivity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (Leukemia) | TBD | Induces apoptosis via ROS |

| Benzofuran Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction via mitochondrial pathway |

| Benzofuran Derivative B | A549 (Lung Cancer) | 20 | ROS-mediated apoptosis |

The compound has shown promising results in preliminary cytotoxicity assays against various cancer cell lines. For instance, it was observed to significantly increase the activity of caspases 3 and 7 after prolonged exposure, indicating a strong pro-apoptotic effect .

2. Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. The target compound has been reported to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in experimental models.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 93.8 |

| IL-1 | 98 |

| IL-6 | TBD |

Studies have demonstrated that the compound effectively suppresses NF-κB activity in macrophage cells, which plays a crucial role in inflammatory responses .

3. Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. The target compound's structure suggests potential interactions with reactive species, contributing to its protective effects against oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzofuran derivatives:

- Cytotoxicity Assay : A study assessed the cytotoxic effects of various benzofuran derivatives on A549 and MCF-7 cell lines using the MTT assay. The results indicated that modifications in substituents significantly influenced cytotoxicity levels.

- Apoptosis Induction : Flow cytometry analysis using Annexin V-FITC staining confirmed that the compound induces early apoptotic changes in K562 cells, corroborating its potential as an anticancer agent .

Aplicaciones Científicas De Investigación

Inhibition of Enzymes

Recent studies have highlighted the potential of benzofuran derivatives, including (Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, as inhibitors of various enzymes. For instance, compounds related to benzofuran have been investigated for their ability to inhibit alkaline phosphatases (APs), which are crucial in numerous biological processes. Research indicates that these compounds exhibit significant inhibitory activity against APs, making them promising candidates for drug design targeting metabolic disorders .

DRAK2 Inhibition

Another application involves the inhibition of DRAK2 (Death-associated protein kinase 2), which plays a role in apoptosis and is implicated in diabetes. The structure-activity relationship (SAR) studies of benzofuran derivatives have shown that modifications can enhance their potency as DRAK2 inhibitors. Specifically, compounds derived from benzofuran have demonstrated protective effects on islet β-cells from apoptosis, indicating their potential in diabetes treatment .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Advanced synthetic methods such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . The structural characterization of synthesized compounds is often performed using techniques like NMR and mass spectrometry to confirm their identities and purities.

Alkaline Phosphatase Inhibitors

A study focused on synthesizing a series of chalcone and aurone derivatives revealed that certain benzofuran derivatives possess high inhibitory potential against alkaline phosphatases. The research involved evaluating various substituents on the benzofuran scaffold to determine their effects on enzyme inhibition . The findings suggest that these compounds could lead to the development of new therapeutic agents targeting enzyme-related diseases.

Cytoprotective Effects

Research investigating the cytoprotective effects of benzofuran derivatives on pancreatic β-cells demonstrated that specific modifications could enhance their protective capabilities against apoptosis induced by high glucose levels. This study emphasizes the importance of structural optimization in developing effective treatments for diabetes .

Propiedades

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)9-10-26-16-6-7-17-19(13-16)27-21(22(17)23)12-15-5-8-18(24-3)20(11-15)25-4/h5-9,11-13H,10H2,1-4H3/b21-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDVCVUIKQUWPR-MTJSOVHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.